molecular formula C20H22N2O2 B5755463 6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide CAS No. 336176-71-7

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Cat. No.: B5755463
CAS No.: 336176-71-7
M. Wt: 322.4 g/mol
InChI Key: GYVNXQFOPMKZKX-UHFFFAOYSA-N
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Description

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethylquinoline with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2,2,4-trimethylquinoline: Lacks the carboxamide group, resulting in different chemical properties.

    N-phenylquinoline-1-carboxamide: Lacks the methoxy and trimethyl groups, affecting its reactivity and applications.

Uniqueness

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is unique due to the combination of methoxy, trimethyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVNXQFOPMKZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354631
Record name 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336176-71-7
Record name 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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